molecular formula C24H44O4 B093523 Butyl acetyl ricinoleate CAS No. 140-04-5

Butyl acetyl ricinoleate

Cat. No.: B093523
CAS No.: 140-04-5
M. Wt: 396.6 g/mol
InChI Key: BEWFIPLBFJGWSR-AONZOJHOSA-N
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Description

Butyl acetyl ricinoleate is an ester derived from ricinoleic acid, which is a major component of castor oil. The compound has the molecular formula C24H44O4 and a molecular weight of 396.60. It is a non-ionic surfactant and is commonly used in personal care products due to its excellent emollient and conditioning properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl acetyl ricinoleate is synthesized through the esterification of ricinoleic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Ricinoleic acid+ButanolButyl acetyl ricinoleate+Water\text{Ricinoleic acid} + \text{Butanol} \rightarrow \text{this compound} + \text{Water} Ricinoleic acid+Butanol→Butyl acetyl ricinoleate+Water

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the esterification process is carried out under controlled temperature and pressure conditions. The process may also involve the use of solvents to enhance the reaction rate and improve the yield. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Butyl acetyl ricinoleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield ricinoleic acid and butanol.

    Transesterification: The ester group in this compound can be exchanged with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used.

Major Products Formed

Scientific Research Applications

Butyl acetyl ricinoleate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Butyl stearate
  • Butyl oleate
  • Methyl ricinoleate
  • Ethyl ricinoleate

Uniqueness

Butyl acetyl ricinoleate is unique due to its specific combination of the butyl group and the acetylated ricinoleic acid. This combination imparts distinct emollient and conditioning properties, making it particularly suitable for use in personal care products. Compared to similar compounds, this compound offers a balance of hydrophobic and hydrophilic characteristics, enhancing its ability to interact with both water and oil phases in formulations .

Properties

IUPAC Name

butyl (Z,12R)-12-acetyloxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/b16-13-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWFIPLBFJGWSR-AONZOJHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883328
Record name 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)-
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Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

140-04-5
Record name Butyl acetyl ricinoleate
Source CAS Common Chemistry
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Record name Butyl acetyl ricinoleate
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Record name Baryl
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Record name 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)-
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Record name 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)-
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Record name Butyl O-acetylricinoleate
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Record name BUTYL ACETYL RICINOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Butyl acetyl ricinoleate in the shock resisting epoxy resin composite material?

A1: While the paper [] doesn't explicitly detail the specific function of each component, it states that the novel epoxy resin composite material exhibits "good rigidity, good strength, good impact resistance" []. This suggests that this compound, alongside other components like sludge, glass fiber, and triethoxysilane, likely contributes to the overall mechanical properties and enhanced impact resistance of the final composite material. Further research may elucidate the precise mechanism of action of this compound within this complex matrix.

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